molecular formula C26H20N4O2S B12208673 N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B12208673
M. Wt: 452.5 g/mol
InChI Key: WDXAZRSVRFGTKZ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a research-grade chemical compound identified as a potent and selective inhibitor of Sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation, mitosis , and the cellular response to oxidative stress. By selectively inhibiting SIRT2, this compound induces hyperacetylation of tubulin and other key substrates, leading to mitotic catastrophe and apoptosis in cancer cells . Its primary research value lies in probing the biological functions of SIRT2 in models of oncogenesis , particularly in cancers such as leukemia and breast cancer, where SIRT2 activity is implicated in disease progression. Furthermore, due to the emerging role of SIRT2 in neurodegenerative pathways , including its association with alpha-synuclein aggregation in Parkinson's disease models, this inhibitor serves as a valuable tool for investigating potential neuroprotective strategies. Researchers utilize this compound to elucidate the complex dual roles of SIRT2 in both promoting and suppressing tumor growth in a context-dependent manner, and to explore its therapeutic potential in age-related neurological disorders.

Properties

Molecular Formula

C26H20N4O2S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-phenyl-2-phenylimino-3-(pyridin-3-ylmethyl)-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C26H20N4O2S/c31-24(22-14-8-16-32-22)29-25-23(20-10-3-1-4-11-20)30(18-19-9-7-15-27-17-19)26(33-25)28-21-12-5-2-6-13-21/h1-17H,18H2,(H,29,31)

InChI Key

WDXAZRSVRFGTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4)NC(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and pyridinyl groups. The final step involves the formation of the furan-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Targeting Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for specific enzymes involved in disease pathways. Its structural features suggest potential interactions with target proteins, which can be explored through molecular docking studies. Preliminary findings suggest that the compound could inhibit enzymes associated with cancer progression and neurodegenerative diseases.

Neuropharmacology

Neuroprotective Effects
The compound has shown promise in neuropharmacology by modulating neurotransmitter systems. Studies indicate that it may have effects on glutamate receptors, which are critical in conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of these receptors can help reduce excitotoxicity, a process linked to neuronal damage.

Table 1: Neuropharmacological Properties

PropertyEffectReference
NMDA Receptor ModulationAntagonistic effects on excitotoxicity
NeuroprotectionPotential protective effects in models
Cognitive EnhancementImprovement in synaptic plasticity

Anti-Cancer Research

Mechanisms of Action
Research into the anti-cancer properties of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide suggests that it may induce apoptosis in cancer cells through various pathways. Its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis makes it a candidate for further investigation.

Case Study: Breast Cancer Cell Lines

In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways. The results from these studies indicate a significant reduction in cell viability compared to untreated controls.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Thiazole Position 3 Key Functional Groups Melting Point (°C) IR Notable Peaks
Target Compound (A) C₂₆H₂₂N₄O₂S 454 Pyridin-3-ylmethyl Furan-2-carboxamide, Phenylimino Not reported NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), aromatic C-H (~3050 cm⁻¹)
Compound B (CAS 893691-84-4) C₂₅H₂₃N₃O₃S 445.5 Tetrahydrofuran-2-ylmethyl Furan-2-carboxamide, Phenylimino Not reported NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C-O (tetrahydrofuran, ~1100 cm⁻¹)
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) C₉H₉N₅O₃ 251 N/A (thiophene core) Nitro, carboxamide 297 NH₂ (~3400 cm⁻¹), NO₂ (~1520, 1350 cm⁻¹), C=O (~1650 cm⁻¹)

Structural and Functional Differences

  • In contrast, Compound B’s tetrahydrofuran-2-ylmethyl substituent is non-aromatic and more lipophilic, likely reducing polar interactions . The nitro group in Compound 21 () creates strong electron-withdrawing effects, absent in A and B, which could influence reactivity or bioactivity .
  • Spectroscopic Properties: IR Spectroscopy: Compound A lacks the NO₂ peaks (~1520 cm⁻¹) seen in nitro-containing analogs like Compound 21. The pyridine ring in A may contribute to C=N stretching (~1600 cm⁻¹), while B’s tetrahydrofuran shows C-O-C vibrations (~1100 cm⁻¹) . NMR: The pyridin-3-ylmethyl group in A would exhibit aromatic protons in the 7–8.5 ppm range, distinct from B’s tetrahydrofuran protons (1.5–4 ppm for CH₂ groups). Both A and B share phenylimino-related aromatic signals (~7 ppm) .

Physicochemical and Electronic Properties

  • Solubility : The pyridine group in A may improve aqueous solubility compared to B’s tetrahydrofuran, which is more hydrophobic.
  • Electronic Effects: The phenylimino group (C=N) in A and B creates electron-deficient regions, while the pyridine in A adds a basic nitrogen capable of protonation, altering charge distribution .
  • Structural Analysis : Tools like SHELX () for X-ray crystallography and Multiwfn () for electron density mapping could elucidate geometric differences between A and B. For example, Multiwfn might reveal enhanced electron density near A’s pyridine ring compared to B’s oxygen-rich tetrahydrofuran .

Biological Activity

N-[(2Z)-4-phenyl-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide, also known by its CAS number 889769-05-5, is a complex organic compound with potential biological activities. This article reviews the compound's biological properties, including antimicrobial and cytotoxic effects, supported by various studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₃₃H₂₀N₄O₂S
Molecular Weight452.5 g/mol
Structural FeaturesContains furan and thiazole rings

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial strains using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.

Case Studies

  • Antibacterial Activity :
    • A study reported that derivatives of thiazole compounds showed enhanced activity against Gram-positive bacteria compared to Gram-negative species. This suggests that the thiazole moiety in the compound may contribute to its antibacterial efficacy .
    • In vitro tests demonstrated that compounds similar to N-[(2Z)-4-phenyl... exhibited MIC values ranging from 10 to 50 µg/mL against Bacillus species, indicating moderate to strong antibacterial activity .
  • Antifungal Activity :
    • A related study found that certain thiazole derivatives displayed antifungal properties against phytopathogenic fungi. The compound's structure may allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways .
    • Compounds with furan and thiazole rings were tested against fungi like Cercospora arachidicola and Phytophthora capsici, showing promising results at concentrations as low as 50 mg/L .

Cytotoxic Activity

The cytotoxic potential of N-[(2Z)-4-phenyl... was assessed through various assays targeting cancer cell lines.

Findings

  • Cancer Cell Lines :
    • The compound exhibited notable cytotoxicity against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). IC50 values were reported in the range of 10–20 µM, indicating significant efficacy compared to standard chemotherapeutic agents like 5-Fluorouracil .
    • Specific derivatives showed enhanced activity against HUH7 cells, with IC50 values lower than those of established drugs, suggesting potential for further development as an anticancer agent .

The biological activity of N-[(2Z)-4-phenyl...] can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Similar compounds have been shown to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis in both bacterial and cancer cells. This inhibition leads to disrupted cell proliferation and increased apoptosis in targeted cells .
  • Calcium Modulation :
    • Some studies suggest that thiazole derivatives can modulate intracellular calcium levels, affecting cellular signaling pathways crucial for cell survival and proliferation .

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